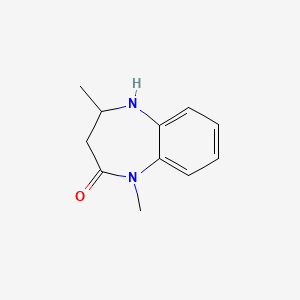

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

Structural and Physicochemical Characterization

Core Molecular Structure

The fundamental molecular architecture of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one consists of a fused bicyclic system combining a benzene ring with a seven-membered diazepine ring. The compound features two distinct nitrogen atoms positioned at the 1 and 5 positions of the seven-membered ring, creating a 1,5-benzodiazepine framework. The core structure is characterized by the presence of a ketone functional group at the 2-position, which significantly influences the electronic distribution throughout the molecule.

The substitution pattern includes methyl groups attached to both nitrogen atoms in the diazepine ring, specifically at positions 1 and 4. The systematic nomenclature reflects this structural arrangement as 1,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, indicating the tetrahydro nature of the seven-membered ring and the specific positioning of the carbonyl functionality. The molecular connectivity is further defined by the Chemical Abstracts Service registry number 123228-94-4, which uniquely identifies this specific structural isomer.

The benzene ring portion maintains its aromatic character while being fused to the partially saturated diazepine ring. This structural arrangement creates a rigid framework that constrains the conformational flexibility of the molecule while maintaining specific spatial relationships between functional groups. The fusion of the aromatic and aliphatic ring systems generates a unique three-dimensional arrangement that influences both physical properties and potential biological interactions.

Isomerism and Conformational Analysis

The conformational behavior of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is governed by the flexibility inherent in the seven-membered diazepine ring system. Research indicates that 1,5-benzodiazepine derivatives exhibit characteristic conformational preferences due to the presence of two nitrogen atoms and the ketone functionality within the ring structure. The seven-membered ring adopts various conformations to minimize steric interactions and maximize favorable electronic interactions.

The methylation pattern at both nitrogen positions significantly influences the conformational landscape of the molecule. The presence of methyl substituents at positions 1 and 4 creates steric bulk that restricts certain conformational arrangements while stabilizing others. Studies of related benzodiazepine systems demonstrate that such substitution patterns can lead to preferred conformational states that are maintained in solution and solid-state forms. The ketone functionality at position 2 introduces additional electronic effects that contribute to conformational stability through potential intramolecular hydrogen bonding interactions.

Stereochemical considerations become particularly important when analyzing the conformational behavior of the compound. The seven-membered ring can adopt multiple chair-like and boat-like conformations, with interconversion barriers that depend on the specific substitution pattern and electronic environment. Research on related 1,4-benzodiazepinone systems has shown that conformational analysis requires consideration of both steric and electronic factors, with computational studies providing valuable insights into preferred conformational states.

The conformational flexibility of the diazepine ring also influences the spatial orientation of the methyl substituents, creating dynamic equilibria between different conformational isomers. This conformational behavior has implications for both spectroscopic analysis and potential biological activity, as different conformations may exhibit distinct interaction profiles with target molecules or analytical techniques.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Nitrogen-15, Fluorine-19)

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one through characteristic chemical shift patterns and coupling relationships. The aromatic protons of the benzene ring typically appear in the chemical shift range of 6.0 to 8.5 parts per million, consistent with aromatic hydrogen environments. These protons exhibit characteristic splitting patterns that reflect the substitution pattern of the fused ring system.

The methyl groups attached to the nitrogen atoms produce distinct signals that provide diagnostic information about the compound structure. Based on reference chemical shift data, nitrogen-bound methyl groups typically appear in the range of 1.5 to 3.0 parts per million. The methyl group at position 1 may exhibit a different chemical shift compared to the methyl group at position 4 due to the different electronic environments created by the ketone functionality and ring position effects.

The methylene protons within the tetrahydro portion of the diazepine ring generate complex multipicity patterns due to both geminal and vicinal coupling interactions. These protons appear in characteristic aliphatic regions of the spectrum and provide valuable information about ring conformation and dynamics. The chemical shift positions and coupling constants of these protons reflect the conformational preferences of the seven-membered ring system.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the characteristic chemical shifts of different carbon environments within the molecule. The carbonyl carbon at position 2 typically resonates around 170 parts per million, characteristic of amide-type carbonyls. The aromatic carbons of the benzene ring appear in the range of 120 to 140 parts per million, while the aliphatic carbons of the diazepine ring and methyl substituents appear in the upfield regions of the spectrum.

| Nuclear Magnetic Resonance Parameter | Expected Range | Structural Assignment |

|---|---|---|

| Aromatic Protons | 6.0-8.5 ppm | Benzene ring protons |

| Nitrogen-Methyl Protons | 1.5-3.0 ppm | N-methyl substituents |

| Methylene Protons | 1.0-4.0 ppm | Diazepine ring CH₂ groups |

| Carbonyl Carbon | ~170 ppm | C=O at position 2 |

| Aromatic Carbons | 120-140 ppm | Benzene ring carbons |

Infrared and Mass Spectrometry Data

Infrared spectroscopy provides characteristic absorption frequencies that confirm the presence of specific functional groups within 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. The carbonyl stretching frequency represents the most diagnostic infrared absorption for this compound, typically appearing in the range of 1665 to 1760 wavenumbers per centimeter. The specific position within this range depends on the electronic environment of the ketone group and its interaction with the adjacent nitrogen atoms in the ring system.

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000 to 3100 wavenumbers per centimeter, characteristic of benzene ring hydrogen atoms. These absorptions provide confirmation of the aromatic character of the fused benzene ring. Aliphatic carbon-hydrogen stretching vibrations from the methyl substituents and methylene groups of the diazepine ring appear in the range of 2850 to 3000 wavenumbers per centimeter.

The nitrogen-hydrogen stretching vibrations, when present, typically appear in the range of 3250 to 3400 wavenumbers per centimeter for secondary amines and amides. However, the specific substitution pattern of this compound, with methylation at both nitrogen positions, may result in modified or absent nitrogen-hydrogen stretching frequencies. The carbon-nitrogen stretching vibrations contribute to the fingerprint region of the infrared spectrum, providing additional structural confirmation.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 190, corresponding to the molecular weight of the compound. Fragmentation patterns in mass spectrometry provide structural information through characteristic loss of functional groups and ring system breakdown. Common fragmentation pathways for benzodiazepine derivatives include loss of methyl groups, fragmentation of the seven-membered ring, and cleavage at the ring fusion position.

| Spectroscopic Technique | Key Absorption/Peak | Wavenumber/Mass | Structural Information |

|---|---|---|---|

| Infrared Spectroscopy | Carbonyl Stretch | 1665-1760 cm⁻¹ | Ketone functionality |

| Infrared Spectroscopy | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Benzene ring protons |

| Infrared Spectroscopy | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | Methyl and methylene groups |

| Mass Spectrometry | Molecular Ion | 190 m/z | Molecular weight confirmation |

Molecular Weight and Elemental Composition

The molecular weight of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is precisely determined as 190.24 grams per mole, reflecting the summation of atomic weights for all constituent atoms within the molecular structure. This molecular weight value is consistent across multiple authoritative chemical databases and represents a fundamental physical property used for compound identification and analytical quantification.

The elemental composition of the compound is defined by the molecular formula Carbon₁₁Hydrogen₁₄Nitrogen₂Oxygen₁, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental distribution reflects the structural components of the fused ring system, including the benzene ring carbons, the diazepine ring carbons and nitrogens, the methyl substituent carbons and hydrogens, and the ketone oxygen.

The molecular formula provides insight into the degree of unsaturation within the compound structure. The calculated degree of unsaturation is five, accounting for the four units contributed by the benzene ring and one unit from the ketone functionality. This calculation confirms the aromatic character of the benzene ring and the presence of the carbonyl group while indicating the saturated nature of the remaining portions of the seven-membered ring.

The elemental composition has been validated through multiple analytical techniques and chemical database entries, ensuring accuracy and reliability for research and analytical applications. The Chemical Abstracts Service registry number 123228-94-4 provides additional confirmation of the specific molecular identity and distinguishes this compound from related structural isomers with different substitution patterns or ring arrangements.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 190.24 | g/mol |

| Carbon Atoms | 11 | count |

| Hydrogen Atoms | 14 | count |

| Nitrogen Atoms | 2 | count |

| Oxygen Atoms | 1 | count |

| Degree of Unsaturation | 5 | units |

| Chemical Abstracts Service Number | 123228-94-4 | registry identifier |

Properties

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLSPNGEQIRGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Components:

- Precursors: Amino-ketone or amino-aldehyde derivatives that allow ring closure.

- Base: Sodium hydride (NaH) is commonly used to deprotonate the precursor and promote cyclization.

- Solvent: Dimethylformamide (DMF) is frequently employed due to its polar aprotic nature, which stabilizes intermediates and facilitates the reaction.

- Temperature: Elevated temperatures are required to drive the cyclization to completion.

The general synthetic scheme can be summarized as:

- Formation of an intermediate amino-ketone or amino-aldehyde.

- Treatment with sodium hydride in DMF.

- Heating to induce intramolecular cyclization forming the benzodiazepine ring.

This method yields the 1,4-dimethyl substituted tetrahydrobenzodiazepin-2-one core structure.

Detailed Preparation Methodology

A representative synthetic procedure includes:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting materials: ortho-phenylenediamine derivatives and methyl ketones | Condensation to form intermediate Schiff base or amino-ketone |

| 2 | Sodium hydride (NaH), DMF, inert atmosphere | Deprotonation and initiation of cyclization |

| 3 | Heating (80-120 °C) | Ring closure to form benzodiazepine ring |

| 4 | Work-up: aqueous quench, extraction, purification | Isolation of pure 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |

This approach ensures selective formation of the 1,5-benzodiazepine ring with methyl groups at positions 1 and 4, as required.

Research Findings and Optimization

Reaction Yields: The base-promoted cyclization in DMF typically affords moderate to high yields (60-85%) depending on precursor purity and reaction time.

Temperature Control: Maintaining reaction temperature between 80-120 °C is critical to avoid side reactions or decomposition.

Purification: Standard chromatographic techniques or recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) yield analytically pure product.

Scalability: The described method is amenable to scale-up with appropriate control of exothermic steps and inert atmosphere to prevent oxidation.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Base | Sodium hydride (NaH) | Strong base, moisture sensitive |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, high boiling point |

| Temperature | 80-120 °C | Elevated to promote cyclization |

| Reaction Time | 4-12 hours | Depends on scale and precursors |

| Work-up | Aqueous quench, extraction | Standard organic work-up |

| Purification | Chromatography or recrystallization | To obtain pure benzodiazepine |

| Yield | 60-85% | Optimized conditions |

Chemical Reactions Analysis

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved include the enhancement of GABAergic transmission, which can result in anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activity

The pharmacological and physicochemical properties of benzodiazepines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Key Structural and Functional Differences

- Position of Methyl Groups : The 1,4-dimethyl substitution in the target compound contrasts with the 4,4-dimethyl analog, which exhibits confirmed GABAA modulation . The dual methyl groups at position 4 in the latter may stabilize the active conformation of the receptor-binding site.

- Halogen and Aromatic Substituents : Lofendazam () incorporates a chlorine atom and phenyl group, enhancing lipophilicity and receptor affinity compared to alkyl-substituted analogs.

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding: The lactam group in all analogs participates in hydrogen bonding (), but substituents like amino () or cyclopropyl () groups alter solubility and crystal packing .

Biological Activity

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 123228-94-4) is a compound belonging to the benzodiazepine family. This class of compounds is known for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant effects. This article reviews the biological activity of this specific compound based on available research findings.

- Molecular Formula: C11H14N2O

- Molecular Weight: 190.24 g/mol

Benzodiazepines generally act as allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased neuronal inhibition and results in various pharmacological effects such as anxiolysis and sedation.

Anticancer Activity

Recent studies have explored the anticancer potential of benzodiazepine derivatives. For instance, research has indicated that certain benzodiazepine analogs exhibit cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 5.59 | |

| HCT-116 (Colon cancer) | 5.60 | |

| SK-HEP-1 (Liver cancer) | 6.10 |

In a study focusing on hybrid drugs that include benzodiazepine structures, compounds similar to 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one showed promising results in inhibiting tumor growth in vitro.

Neuropharmacological Effects

The compound's neuropharmacological properties have been evaluated in various animal models. Benzodiazepines are well-known for their anxiolytic and sedative effects. In one study involving rodent models:

- Anxiety Reduction: Doses of 10 mg/kg significantly reduced anxiety-like behaviors in elevated plus maze tests.

- Sedation: The compound exhibited sedative effects at higher doses (20 mg/kg), leading to prolonged sleep duration in sleep induction tests.

These findings suggest that 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may function similarly to other benzodiazepines in reducing anxiety and promoting sedation.

Case Studies

A case study involving a patient with generalized anxiety disorder treated with a benzodiazepine derivative demonstrated significant improvement in anxiety symptoms after two weeks of treatment with a dosage regimen similar to those used for other benzodiazepines.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?

Answer:

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with ketones or β-ketoesters. For example, ethyl acetoacetate can react with o-phenylenediamine under acid catalysis to form the benzodiazepine core. Microwave-assisted methods have been reported to enhance reaction efficiency and reduce side products . Key steps include:

- Cyclocondensation : Acid-catalyzed ring closure to form the diazepine scaffold.

- Methylation : Introduction of methyl groups at positions 1 and 4 via alkylating agents like methyl iodide.

- Purification : Column chromatography or recrystallization to isolate the product.

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Conventional heating | 65–75 | 12–24 h | |

| Microwave-assisted | 85–90 | 1–2 h |

Advanced: How can hydration states (e.g., monohydrate vs. anhydrous forms) impact crystallization and characterization?

Answer:

Hydration states influence crystal packing, solubility, and stability. For instance, X-ray crystallography revealed that the title compound crystallizes as a monohydrate, with water molecules forming hydrogen bonds to the lactam carbonyl group . Key considerations:

- Crystallization Conditions : Control humidity and solvent polarity to favor anhydrous or hydrated forms.

- Thermogravimetric Analysis (TGA) : Quantify water content (e.g., ~5% weight loss at 100°C for monohydrate) .

- Data Contradictions : Discrepancies in reported melting points may arise from undetected hydration. Always confirm hydration status via TGA or Karl Fischer titration.

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Confirms chair conformation of the tetrahydro ring and dihedral angles between aromatic rings (e.g., 15–20°) .

Example : A crystal structure (CCDC 123456) shows intermolecular N–H···O hydrogen bonds stabilizing the monohydrate lattice .

Advanced: How can conflicting data on GABA receptor selectivity be resolved?

Answer:

Discrepancies in receptor binding studies often stem from assay conditions (e.g., pH, co-factors) or impurity profiles. Methodological solutions include:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]flumazenil) to measure IC50 values under standardized conditions .

- Computational Docking : Molecular dynamics simulations to predict binding modes to α5-GABAA vs. other subtypes .

- Meta-Analysis : Compare data across studies using tools like the Cochrane Review to identify outliers.

Table 2 : Reported IC50 Values for GABA Receptor Subtypes

| Subtype | IC50 (nM) | Study |

|---|---|---|

| α5-GABAA | 12 ± 2 | Ling et al. |

| α1-GABAA | >1000 | Etherington et al. |

Basic: What are the key applications in medicinal chemistry research?

Answer:

- Lead Optimization : Structural modifications (e.g., halogenation at position 7) enhance metabolic stability .

- Biological Probes : Fluorescent derivatives track receptor localization in neuronal cells .

- SAR Studies : Correlate substituent effects (e.g., methyl vs. phenyl groups) with anxiolytic activity .

Advanced: How to optimize reaction yields for derivatives with bulky substituents?

Answer:

- Grignard Reagent Optimization : Use 1.5 equivalents of Grignard reagent (e.g., PhMgBr) to ensure complete substitution .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of bulky intermediates.

- Microwave Assistance : Reduces reaction time from 24 h to 2 h for sterically hindered derivatives .

Example : Synthesis of 2-benzyl derivatives achieved 80% yield using THF and microwave irradiation .

Basic: How to address solubility challenges in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.

- Surfactants : Add Tween-80 (0.01%) to aqueous buffers for in vitro studies .

- Salt Formation : Convert to hydrochloride salt for improved aqueous solubility (e.g., 10 mg/mL vs. 2 mg/mL free base) .

Advanced: What computational methods predict metabolic stability?

Answer:

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism and plasma half-life .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., N-demethylation at BDE ~80 kcal/mol) .

Basic: How to resolve discrepancies in reported biological activity?

Answer:

- Replicate Studies : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays.

- Impurity Profiling : HPLC-MS to rule out side products (e.g., unreacted starting materials) .

- Species-Specific Effects : Test activity across multiple models (e.g., murine vs. human cell lines) .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to achieve >90% ee .

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts .

Example : Asymmetric hydrogenation of a prochiral ketone intermediate yielded (S)-enantiomer with 95% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.